1-sec-Butyl-2-nitrobenzene

説明

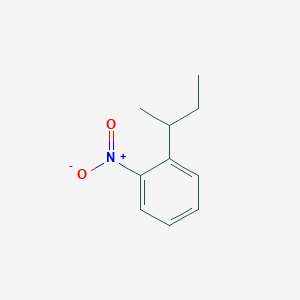

1-sec-Butyl-2-nitrobenzene is an organic compound with the molecular formula C10H13NO2. It is characterized by a nitro group (-NO2) attached to the benzene ring at the second position and a sec-butyl group (-CH(CH3)C2H5) at the first position. This compound is typically a clear liquid with an orange to brown hue .

準備方法

Synthetic Routes and Reaction Conditions: 1-sec-Butyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-sec-butylbenzene using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a controlled temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize the desired product .

化学反応の分析

Types of Reactions: 1-sec-Butyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) with hydrochloric acid (HCl).

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.

Major Products:

Reduction: 1-sec-Butyl-2-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In synthetic organic chemistry, 1-sec-butyl-2-nitrobenzene serves as an important intermediate for creating more complex molecules. It is particularly useful in studying electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, which enhances the reactivity of the aromatic ring.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Reduction | Nitro group can be reduced to an amino group (NH) | 1-sec-Butyl-2-aminobenzene |

| Nucleophilic Substitution | Nitro group can be replaced by various nucleophiles | Various substituted benzene derivatives |

Biology and Medicine

While specific biological applications of this compound are less documented compared to its derivatives, compounds with nitro groups are often explored for their potential pharmacological properties. Research indicates that nitro compounds can exhibit antimicrobial and anticancer activities, making them valuable in drug development .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various nitrobenzene derivatives on cancer cell lines, revealing promising results for compounds similar to this compound in inhibiting tumor growth.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its derivatives are often employed in synthesizing colorants used in textiles and plastics.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Dye Production | Used as an intermediate in synthesizing azo dyes |

| Pigment Manufacturing | Contributes to color stability and intensity in pigments |

作用機序

The primary mechanism of action for 1-sec-Butyl-2-nitrobenzene involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different substituents onto the benzene ring .

類似化合物との比較

1-sec-Butyl-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.

1-sec-Butyl-3-nitrobenzene: Similar structure but with the nitro group at the third position.

1-tert-Butyl-2-nitrobenzene: Similar structure but with a tert-butyl group instead of a sec-butyl group.

Uniqueness: 1-sec-Butyl-2-nitrobenzene is unique due to the specific positioning of the sec-butyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. The position of the nitro group relative to the sec-butyl group affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers .

生物活性

1-sec-Butyl-2-nitrobenzene is an organic compound characterized by a nitro group (-NO2) attached to a benzene ring at the second position, along with a sec-butyl group (-CH(CH3)C2H5) at the first position. Its molecular formula is C10H13NO2, and it is primarily studied for its chemical reactivity and potential biological effects. This article provides a comprehensive overview of its biological activity, including toxicity assessments, mechanisms of action, and relevant case studies.

This compound can be synthesized through electrophilic aromatic substitution reactions. A common method involves the nitration of 1-sec-butylbenzene using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled conditions to yield the desired product with high purity and yield .

The primary mechanism of action for this compound involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group acts as a strong electron-withdrawing group, enhancing the susceptibility of the benzene ring to nucleophilic attacks. This property allows for various chemical transformations, including:

- Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C).

- Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions where the nitro group can be replaced by other substituents under specific conditions .

Cytotoxicity and Mutagenicity

Research indicates that this compound exhibits varying degrees of cytotoxicity in different biological assays. Nitroaromatic compounds, including this one, are often associated with mutagenic properties, which raises concerns regarding their safety in biological systems. Studies suggest that exposure to this compound may lead to oxidative stress and interference with cellular metabolism .

Toxicological Assessments

To evaluate the potential health risks associated with this compound, various toxicological endpoints have been assessed:

| Endpoint | Findings |

|---|---|

| Acute Toxicity | Limited data; requires further investigation. |

| Genotoxicity | Potential mutagenic effects noted in assays. |

| Reproductive Toxicity | Data insufficient; further studies needed. |

| Specific Target Organ Toxicity | Liver and kidney effects observed in related compounds. |

Environmental Impact

The environmental impact of this compound has been studied concerning its persistence and potential toxicity in ecosystems. Nitro compounds are known to be resistant to biodegradation, raising concerns about their accumulation in soil and water systems.

特性

IUPAC Name |

1-butan-2-yl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQQDASXGTUDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941055 | |

| Record name | 1-(Butan-2-yl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19370-34-4 | |

| Record name | 1-(1-Methylpropyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19370-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-sec-Butyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019370344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Butan-2-yl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-sec-butyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。